

A Comprehensive Technical Guide to 6-Methoxy-2-(p-tolyl)benzo[d]thiazole

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Compound of Interest

Compound Name: 6-Methoxy-2-(p-tolyl)benzo[d]thiazole
Cat. No.: B1611090

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Abstract

This technical guide provides an in-depth analysis of **6-Methoxy-2-(p-tolyl)benzo[d]thiazole**, a heterocyclic compound belonging to the esteemed class of benzothiazoles. Structured to serve researchers, medicinal chemists, and drug development professionals by detailing the molecule's structural characteristics, physical properties, and proven synthetic protocol. We delve into the mechanistic underpinnings of its synthesis, offer a comprehensive guide to its analytical characterization, and discuss its potential applications, particularly within the realm of oncology and antimicrobial research. The guide is grounded in established chemical principles and references to ensure scientific integrity and practical utility.

Introduction: The Prominence of the 2-Arylbenzothiazole Scaffold

The benzothiazole nucleus, a bicyclic system formed by the fusion of a benzene ring and a thiazole ring, is a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and rigid, planar structure make it an ideal pharmacophore capable of diverse molecular interactions. Specifically, the 2-arylbenzothiazole class has received significant attention for its potent and varied biological activities, including antitumor, antimicrobial, and antioxidant properties.^{[3][4]} The substitution pattern on the benzothiazole moiety allows for fine-tuning of these biological effects. The compound **6-Methoxy-2-(p-tolyl)benzo[d]thiazole** emerges from this class, featuring an aromatic substituent on the benzene ring and a tolyl group as the 2-aryl substituent. These features are not merely decorative; they are critical determinants of the molecule's pharmacological profile and potential as a therapeutic agent or functional material. This guide aims to provide a core technical dossier on this specific molecule, bridging the gap between theoretical analysis and practical laboratory application.

Molecular Profile of 6-Methoxy-2-(p-tolyl)benzo[d]thiazole

The foundational step in understanding any compound is to characterize its core structure and physical properties. These details are paramount for predicting its behavior in chemical reactions and biological systems.

Chemical Structure

The molecule consists of a central benzo[d]thiazole ring system. A methoxy group (-OCH₃) is attached at the 6-position of the benzene ring, and a p-tolyl group is attached at the 2-position of the thiazole ring.

Caption: Chemical structure of **6-Methoxy-2-(p-tolyl)benzo[d]thiazole**.

Physicochemical Properties

A summary of key identifiers and properties is presented below. It is important to note that while some data is experimentally confirmed, properties like solubility and bioavailability are often predicted or extrapolated from closely related analogs due to a lack of specific published data for this exact molecule.

Property	Value	Source
CAS Number	101078-51-7	[5] [6]
Molecular Formula	C ₁₅ H ₁₃ NOS	[6]
Molecular Weight	255.34 g/mol	[6]
Appearance	Predicted: White to pale yellow solid	Analog Data
Melting Point	Not available. Analog (6-Methoxy-2-methylbenzothiazole) decomposes at 182°C.	
Solubility	Predicted: Insoluble in water; soluble in organic solvents like DMSO, DMF, Chloroform.	
Purity	>95% (Commercially available)	[6]

Synthesis and Mechanistic Insights

The construction of the 2-arylbenzothiazole core is a well-established process in organic synthesis.[\[3\]](#) The most reliable and common approach involves aminothiophenol with an appropriate aryl aldehyde.[\[1\]](#)[\[7\]](#)

Core Synthetic Strategy: Oxidative Condensation

The synthesis of **6-Methoxy-2-(p-tolyl)benzo[d]thiazole** is efficiently achieved via the reaction of 2-amino-5-methoxythiophenol with p-tolualdehyde proceeds through two key stages: initial formation of a benzothiazoline intermediate followed by an in-situ oxidation to the aromatic benzothiazole.

- Causality Behind Experimental Choices:

- Reactants: The choice of 2-amino-5-methoxythiophenol and p-tolualdehyde directly builds the desired molecular framework in a single convergent synthesis.
- Oxidant: An oxidizing agent is crucial for the final aromatization step, converting the intermediate 2,3-dihydrobenzo[d]thiazole (benzothiazoline) to the final product. Choices include air (O₂), hydrogen peroxide (H₂O₂), or even dimethyl sulfoxide (DMSO) which can act as both solvent and oxidant at elevated temperatures. DMSO is often preferred for its "green" credentials and simplicity.
- Solvent: Solvents like ethanol, methanol, or DMF are typically used to ensure the reactants are fully dissolved, facilitating the reaction.[\[1\]](#)



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Caption: General workflow for the synthesis and purification of the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system; successful synthesis is confirmed by the analytical characterization outlined in the subsequent section.

- Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-methoxythiophenol (1.0 g) in absolute ethanol (approx. 10-15 mL per mmol of thiophenol).
- Reaction Initiation: Stir the mixture at room temperature for 15-20 minutes.
- Oxidative Cyclization: Heat the reaction mixture to reflux (approx. 78°C for ethanol) and allow air to bubble gently through the solution or leave the flask open to the atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
 - Expertise Note: The disappearance of the starting materials and the appearance of a new, UV-active spot corresponding to the product indicates successful cyclization.

- Product Isolation: After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution. If not, reduce pressure.
- Crude Workup: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove residual impurities.
- Purification: For high purity, the crude product should be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography using hexane/ethyl acetate gradient.
- Final Product: Dry the purified solid under vacuum to obtain **6-Methoxy-2-(p-tolyl)benzo[d]thiazole** as a solid. Record the final yield.

Spectroscopic and Analytical Characterization

Characterization is non-negotiable for verifying the identity and purity of the synthesized compound. The following data are predicted based on known analogous compounds.^{[8][9]}

Technique	Expected Observations
¹ H NMR (400 MHz, CDCl ₃)	δ ~ 8.0-7.8 (m, 2H, Ar-H of tolyl), δ ~ 7.8-7.2 (m, 5H, Ar-H), δ ~ 3.8 (s, 3H, CH ₃ of tolyl).
¹³ C NMR (100 MHz, CDCl ₃)	δ ~ 168 (C=N), δ ~ 158-110 (Aromatic Cs), δ ~ 56 (-OCH ₃), δ ~ 25 (CH ₃).
FT-IR (KBr, cm ⁻¹)	~ 3050 (Ar C-H stretch), ~ 2950 (Alkyl C-H stretch), ~ 1600 (C=O), ~ 1250 (C-O stretch).
Mass Spec. (ESI+)	Expected m/z: 256.08 [M+H] ⁺ , 278.06 [M+Na] ⁺ .

- Trustworthiness Insight: A complete match across these analytical techniques provides unequivocal validation of the molecular structure. ¹H NMR provides relative ratios, ¹³C NMR confirms the carbon skeleton, FT-IR identifies key functional groups, and high-resolution mass spectrometry confirms the expected mass-to-charge ratio.

Potential Applications in Drug Discovery

While specific biological data for **6-Methoxy-2-(p-tolyl)benzo[d]thiazole** is not widely published, the extensive research on its structural class provides some utility.

- Anticancer Activity: 2-Arylbenzothiazoles are well-documented as potent anticancer agents.^{[10][11]} The presence of a methoxy group, particularly at the 6-position, can enhance cytotoxic activity in certain cancer cell lines.^[4] The SAR (Structure-Activity Relationship) for this class suggests that the electronic nature of the methoxy and methyl groups on this compound could modulate its interaction with biological targets, making it a candidate for screening against breast, colon, and lung cancer.^{[4][10]}
- Antimicrobial and Antifungal Agents: The benzothiazole scaffold is present in numerous compounds with demonstrated antibacterial and antifungal activity. The tolyl group combined with the electronic influence of the methoxy substituent could lead to effective antimicrobial activity.
- Amyloid Imaging Agents: The planar, aromatic nature of 2-arylbenzothiazoles makes them suitable candidates for development as imaging agents for neurodegenerative disease, similar to the well-known Thioflavin T.

Conclusion

6-Methoxy-2-(p-tolyl)benzo[d]thiazole is a structurally significant member of the 2-arylbenzothiazole family. Its synthesis is straightforward, relying on well-known methods. Based on a wealth of literature for analogous structures, this compound holds considerable promise as a scaffold for the development of new cancer treatments and other therapeutic applications. This guide provides the essential technical framework for its synthesis, characterization, and the scientific rationale for its exploration in drug discovery. Further evaluation is warranted to fully elucidate its therapeutic potential.

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